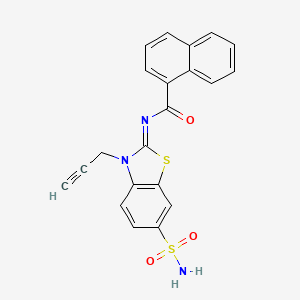

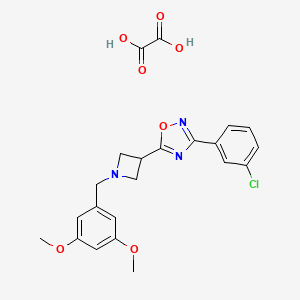

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide often involves multi-step reactions, including direct acylation, coupling reactions, and possibly cyclization processes to form the benzothiazole core. While the specific synthesis of this compound is not directly documented, related processes suggest the use of starting materials such as naphthyl amine derivatives and benzothiazole precursors, undergoing reactions such as sulfonation, nitration, or halogenation to introduce specific functional groups (Aleksandrov & El’chaninov, 2017; Sarojini et al., 2012)(Aleksandrov & El’chaninov, 2017)(Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. These analyses provide insights into the arrangement of atoms, molecular conformation, and electronic structure, which are crucial for understanding the chemical reactivity and properties of the compound (Sarojini et al., 2012)(Sarojini et al., 2012).

Chemical Reactions and Properties

Compounds like this compound participate in various chemical reactions, including electrophilic substitution, due to the presence of reactive functional groups. Their reactivity can be further explored in the context of developing new synthetic methodologies or understanding their behavior under different chemical conditions (Aleksandrov & El’chaninov, 2017)(Aleksandrov & El’chaninov, 2017).

Scientific Research Applications

Medicinal Chemistry Applications

Naphthalene and benzothiazole derivatives have shown significant potential in medicinal chemistry, especially in the development of compounds with anticancer, antimicrobial, and other pharmacological activities. Benzothiazoles, in particular, are known for their broad spectrum of biological activities. They serve as core structures for bioactive molecules, showing promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. For instance, benzothiazole derivatives exhibit significant antimicrobial and anticancer properties, highlighting their potential as chemotherapeutics. The structural modification of benzothiazoles has been a focus in the development of new antitumor agents, demonstrating their versatility and effectiveness in drug discovery (Ahmed et al., 2012).

Environmental and Industrial Applications

In environmental and industrial contexts, naphthalene derivatives like light cycle oil (LCO), which contains a high percentage of diaromatic hydrocarbons, are explored for upgrading to valuable petrochemicals such as benzene, toluene, and xylenes (BTX) through hydrocracking processes. This not only provides an alternative use for a middle distillate of reduced marketability but also opens up avenues for obtaining valuable chemicals from oil sources, thus offering economic and environmental benefits (Laredo et al., 2017).

Applications in Imaging and Diagnostics

Naphthalene and benzothiazole derivatives also find applications in imaging and diagnostics, particularly in the development of amyloid imaging ligands for Alzheimer's disease. These compounds have been used in PET imaging to measure amyloid in vivo in the brain, enabling early detection of Alzheimer's and aiding in the evaluation of new anti-amyloid therapies. The development of these imaging ligands is a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).

properties

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S2/c1-2-12-24-18-11-10-15(29(22,26)27)13-19(18)28-21(24)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h1,3-11,13H,12H2,(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVYYBBAGZEXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)

![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)

![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)